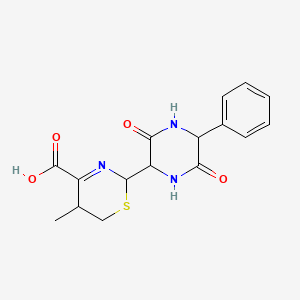![molecular formula C21H26N6O7S B13418573 S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil: is a derivative of Vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor.
Chemical Reactions Analysis
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential effects on various biological pathways, particularly those involving PDE5 inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of erectile dysfunction and other conditions related to PDE5 inhibition.
Industry: It is used in the development and testing of new pharmaceutical formulations .
Mechanism of Action
The mechanism of action of S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil involves the inhibition of phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets and pathways involved are similar to those of Vardenafil .
Comparison with Similar Compounds
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil can be compared with other PDE5 inhibitors such as:
Sildenafil: Another well-known PDE5 inhibitor used in the treatment of erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Avanafil: A newer PDE5 inhibitor with a faster onset of action.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C21H26N6O7S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylamino]ethylamino]-2-oxoacetic acid |
InChI |
InChI=1S/C21H26N6O7S/c1-4-6-16-24-12(3)17-19(28)25-18(26-27(16)17)14-11-13(7-8-15(14)34-5-2)35(32,33)23-10-9-22-20(29)21(30)31/h7-8,11,23H,4-6,9-10H2,1-3H3,(H,22,29)(H,30,31)(H,25,26,28) |
InChI Key |
IYBDOKDAJOBYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCNC(=O)C(=O)O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


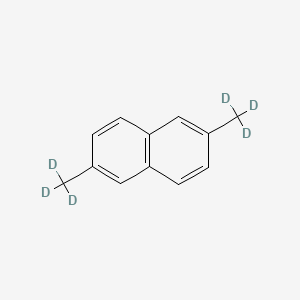
![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
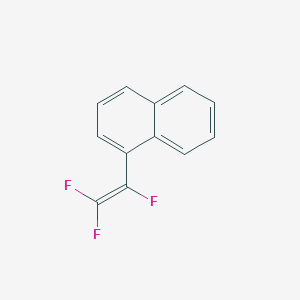
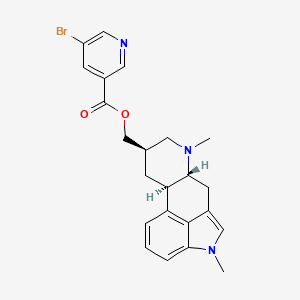

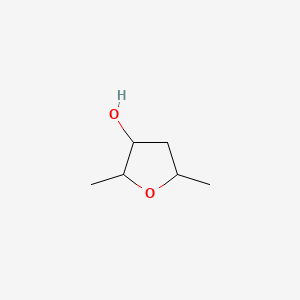
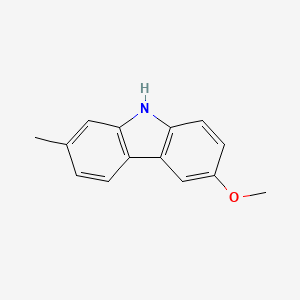

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
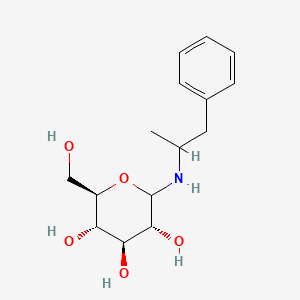
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)


